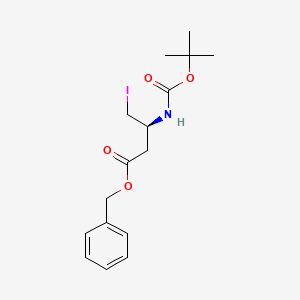

Benzyl (S)-3-(Boc-amino)-4-iodobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOOJSICMDXGFD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148180 | |

| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161529-22-2 | |

| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-iodobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161529-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis of Benzyl S 3 Boc Amino 4 Iodobutanoate

Retrosynthetic Analysis and Key Precursors for Chiral 4-Iodobutanoates

The design of a synthetic route for a chiral molecule like Benzyl (B1604629) (S)-3-(Boc-amino)-4-iodobutanoate begins with a retrosynthetic analysis to identify viable starting materials. The primary focus is on sourcing the chirality of the target molecule in an efficient and reliable manner. Two main strategies are commonly considered: the use of a chiral pool of readily available enantiopure compounds or the application of asymmetric synthesis methodologies to an achiral precursor.

A highly effective and common strategy for the synthesis of chiral β-amino acids and their derivatives is to start from naturally occurring L-amino acids. mdpi.com This "chiral pool" approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final product. For the synthesis of Benzyl (S)-3-(Boc-amino)-4-iodobutanoate, L-aspartic acid is a particularly suitable precursor.

The retrosynthetic pathway starting from N-Boc-L-aspartic acid α-benzyl ester is illustrated below. The target iodo-compound can be envisioned as being derived from the corresponding primary alcohol, which in turn can be obtained from the selective reduction of the free carboxylic acid of a suitably protected aspartic acid derivative.

Retrosynthetic Scheme from L-Aspartic Acid:

This approach is advantageous as the stereocenter at the C3 position of the target molecule corresponds to the C2 (α-carbon) of the starting L-aspartic acid, thus ensuring the correct (S)-configuration is maintained throughout the synthesis.

In principle, an alternative retrosynthetic approach could involve the asymmetric functionalization of a butanoic acid scaffold. This strategy would necessitate the introduction of the amino group at the C3 position and the iodine at the C4 position with stereochemical control. One hypothetical pathway could start from a derivative of butenoic acid, where asymmetric amination or a related transformation would establish the chiral center.

However, the synthesis of γ-functionalized β-amino esters from butanoic acid derivatives with high enantioselectivity is a significant challenge. While methods for the enantioselective synthesis of β-amino acids from α,β-unsaturated carbonyl compounds exist, the subsequent selective functionalization at the γ-position adds complexity. nih.gov For the specific target molecule, this compound, the route originating from L-aspartic acid is more direct and more commonly documented in the scientific literature due to the straightforward preservation of the required stereochemistry.

Stereochemical Control and Enantiomeric Purity Maintenance during Synthesis

Maintaining the stereochemical integrity of the chiral center at C3 is paramount throughout the synthesis of this compound. The primary strategy to achieve this is by starting with an enantiomerically pure precursor from the chiral pool, in this case, L-aspartic acid.

The subsequent reactions in the synthetic sequence are designed to be stereochemically benign with respect to the existing chiral center. The selective reduction of the carboxylic acid to a primary alcohol does not involve the chiral center and therefore does not affect its configuration. Similarly, the iodination of the primary hydroxyl group occurs at the adjacent carbon and proceeds via a mechanism that does not lead to epimerization or racemization of the C3 stereocenter.

The enantiomeric purity of the final product is typically confirmed by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation of the compound and comparing it to known values. The high fidelity of the chosen synthetic route, starting from a naturally occurring L-amino acid, generally ensures a high enantiomeric excess (ee) in the final product.

Chiral Auxiliaries and Catalytic Asymmetric Methods in Iodobutanoate Formation

The controlled introduction of iodine at the C4 position while maintaining the (S)-stereocenter at C3 is a cornerstone of synthesizing this compound. This is typically achieved by starting with a molecule where the chiral center is already established, such as a derivative of L-aspartic acid. A common precursor is Benzyl (S)-3-(Boc-amino)-4-hydroxybutanoate, which can be synthesized from Boc-L-aspartic acid 4-benzyl ester via selective reduction of the side-chain carboxylic acid. The crucial step is the conversion of the primary alcohol to the iodide.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org While the primary stereocenter in this compound is often derived from a chiral pool starting material like an amino acid, chiral auxiliaries can be instrumental in other synthetic strategies, such as the diastereoselective functionalization of a prochiral precursor. For instance, auxiliaries like Evans oxazolidinones or pseudoephedrine amides could be used to direct the alkylation of a glycine (B1666218) enolate equivalent, establishing the β-amino acid backbone with high diastereoselectivity. wikipedia.org

Catalytic Asymmetric Methods:

Modern synthetic chemistry increasingly relies on catalytic methods to achieve asymmetry, minimizing waste from stoichiometric chiral reagents. For iodobutanoate formation, catalytic asymmetric iodination reactions represent a frontier approach. While direct catalytic asymmetric iodination of a C-H bond adjacent to the protected amine is challenging, related catalytic methods show significant promise. For example, palladium-catalyzed enantioselective C-H iodination using chiral mono-N-protected amino acid (MPAA) ligands has been developed for the synthesis of other chiral molecules. chu-lab.org This method utilizes molecular iodine as the oxidant and a chiral ligand to control the stereochemistry of the C-I bond formation. chu-lab.org

Another advanced approach involves chiral hypervalent iodine catalysis. Chiral iodoarenes, when oxidized in situ, can act as catalysts for a variety of stereoselective transformations, including the functionalization of alkenes. rsc.orgrsc.org These methods could be adapted for the enantioselective iodofunctionalization of a suitable unsaturated precursor to generate the desired iodobutanoate structure. Halogen-bonding catalysis using chiral halonium salts is another emerging strategy that has been successfully applied to the asymmetric synthesis of β-amino esters, achieving high yields and enantioselectivities. beilstein-journals.orgnih.gov

The following table summarizes representative results for diastereoselective iodination reactions using modern catalytic methods, illustrating the high levels of stereocontrol achievable.

| Catalyst/Method | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Pd(II) / Chiral MPAA Ligand | Diarylmethylamine Precursor (C-H Iodination) | 75 | 95 | chu-lab.org |

| Chiral Aryl Iodide / mCPBA | Phenol (Dearomatization) | Good | Up to 50 | rsc.org |

| Chiral Halonium Salt | Mannich Reaction for β-Amino Cyanoester | Excellent | Up to 86 | beilstein-journals.org |

| Pd(II) / Chiral MPAA Ligand | Di-(2-thiophenyl)methylamine (C-H Iodination) | 51 | 99 | chu-lab.org |

Evaluation of Stereochemical Integrity in Multi-step Reaction Sequences

Maintaining the stereochemical purity of the C3 chiral center throughout a multi-step synthesis is paramount. Any racemization or epimerization would compromise the utility of the final product. The synthetic route originating from L-aspartic acid is designed to preserve this integrity.

A key transformation in this sequence is the conversion of the intermediate, Benzyl (S)-3-(Boc-amino)-4-hydroxybutanoate, to the target iodide. This is typically accomplished via a substitution reaction. A common method involves converting the alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide). This process occurs via an SN2 mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the reacting carbon center. masterorganicchemistry.com However, in this specific case, the reaction occurs at the primary C4 carbon, which is not a stereocenter. Therefore, the stereochemical integrity of the adjacent C3 center remains unaffected during this step.

An alternative route could involve the ring-opening of a chiral epoxide. For example, a protected glycidyl (B131873) derivative could be opened by a cyanide nucleophile, which is then converted to the required ester and amine functionalities. In such cases, the ring-opening by the nucleophile is an SN2 reaction that proceeds with high stereospecificity, involving "backside attack" on the least substituted carbon of the epoxide, leading to an inversion of stereochemistry at that center. masterorganicchemistry.com Careful planning of the synthetic sequence is thus essential to ensure the final product has the correct absolute stereochemistry.

The stereochemical purity of the starting materials, intermediates, and the final product must be rigorously evaluated. The primary analytical method for this purpose is chiral High-Performance Liquid Chromatography (chiral HPLC). This technique uses a chiral stationary phase to separate enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.) of the compound. orgsyn.org Other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, can also be employed to assess stereochemical purity.

Comparative Analysis with Analogous Halogenated Butanoate Derivatives (e.g., Benzyl (S)-3-(Boc-amino)-4-bromobutanoate)

The properties and reactivity of this compound are often best understood by comparison with its analogs, particularly the corresponding bromide, Benzyl (S)-3-(Boc-amino)-4-bromobutanoate.

Synthesis: Both the iodo- and bromo-derivatives can be synthesized from the same precursor, Benzyl (S)-3-(Boc-amino)-4-hydroxybutanoate. lookchem.com The key difference lies in the halogenation method.

Bromination: The alcohol can be converted to the bromide using common brominating agents like carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction) or phosphorus tribromide (PBr₃).

Iodination: The analogous iodination can be achieved using iodine, triphenylphosphine, and imidazole (B134444) (the Appel-Lee reaction) or by converting the alcohol to a sulfonate ester (tosylate or mesylate) and then performing an SN2 displacement with sodium iodide (the Finkelstein reaction).

Reactivity: The primary difference between the iodo- and bromo-compounds lies in the reactivity of the carbon-halogen bond. Both are primary alkyl halides, making them excellent substrates for SN2 reactions. However, the iodide is a significantly better leaving group than the bromide. This is because the iodide ion (I⁻) is larger, more polarizable, and a weaker base than the bromide ion (Br⁻).

This difference in leaving group ability means that this compound is more reactive towards nucleophiles than its bromo-analog. It will undergo SN2 displacement reactions faster and under milder conditions. This enhanced reactivity makes the iodo-derivative a more versatile intermediate for introducing a wide range of functionalities at the C4 position.

The following table provides a comparative overview of the key properties of primary alkyl iodides versus bromides relevant to these butanoate derivatives.

| Property | This compound (Alkyl Iodide) | Benzyl (S)-3-(Boc-amino)-4-bromobutanoate (Alkyl Bromide) |

|---|---|---|

| Molar Mass | Higher (approx. 419.26 g/mol) | Lower (approx. 372.25 g/mol) bldpharm.com |

| C-X Bond Strength | Weaker (C-I) | Stronger (C-Br) |

| Leaving Group Ability of X⁻ | Excellent (I⁻ is a weak base) | Good (Br⁻ is a weaker base than Cl⁻ or F⁻) |

| Relative Rate of SN2 Reaction | Faster | Slower |

| Typical Synthetic Use | Preferred for difficult nucleophilic substitutions or when higher reactivity is needed. | Commonly used, often more cost-effective and stable for storage. |

Mechanistic Studies and Synthetic Transformations of Benzyl S 3 Boc Amino 4 Iodobutanoate

Reactivity Profiles of the Iodo Group in Benzyl (B1604629) (S)-3-(Boc-amino)-4-iodobutanoate

The carbon-iodine bond is the most reactive site in Benzyl (S)-3-(Boc-amino)-4-iodobutanoate under various conditions, making it a focal point for synthetic diversification.

Nucleophilic Substitution Reactions (SN2, SN1)

The primary iodo group in this compound is highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 mechanism. This pathway is favored due to the unhindered nature of the primary carbon and the excellent leaving group ability of the iodide ion. A wide range of nucleophiles can be employed to displace the iodide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the iodine. This concerted mechanism results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com However, as the chirality in this compound is at the C3 position, the SN2 reaction at C4 does not affect the existing stereocenter.

Common nucleophiles used in these reactions include azides, cyanides, thiolates, and various carbanions. For instance, reaction with sodium azide (B81097) provides a straightforward route to the corresponding 4-azido derivative, a precursor for amines and N-heterocycles. While SN2 reactions are dominant, SN1 pathways are generally not observed for this primary iodide under typical nucleophilic substitution conditions due to the instability of the corresponding primary carbocation.

Below is a table summarizing representative SN2 reactions of this compound.

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN₃) | Benzyl (S)-3-(Boc-amino)-4-azidobutanoate |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl (S)-3-(Boc-amino)-4-cyanobutanoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl (S)-3-(Boc-amino)-4-(phenylthio)butanoate |

Elimination Reactions to Form Unsaturated Systems

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction, specifically an E2 reaction, to yield an unsaturated system. The bulky Boc protecting group can influence the conformational preferences of the substrate, thereby affecting the stereochemical outcome of the elimination.

A common base used for this transformation is 1,8-diazabicycloundec-7-ene (DBU). The reaction proceeds through a concerted mechanism where the base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, simultaneously with the departure of the iodide leaving group. This results in the formation of a double bond. Such elimination reactions can serve as a pathway to dehydroamino acid derivatives.

Organometallic Reagent Formation (e.g., Zinc-mediated reactions)

The iodo group of this compound can be converted into an organometallic species, significantly expanding its synthetic utility. Zinc-mediated reactions are particularly noteworthy in this context. researchgate.net The reaction of the iodo compound with activated zinc dust leads to the formation of an organozinc reagent. orgsyn.org

This organozinc intermediate behaves as a nucleophile and can participate in various cross-coupling reactions, such as Negishi coupling. orgsyn.org For example, it can be coupled with aryl, vinyl, or acyl halides in the presence of a palladium catalyst. researchgate.netorgsyn.org This strategy allows for the introduction of a wide range of substituents at the C4 position. The formation of organometallic reagents typically requires anhydrous conditions to prevent quenching by protic solvents. libretexts.org

The general scheme for the formation and reaction of the organozinc reagent is as follows:

Formation: this compound + Zn → Benzyl (S)-3-(Boc-amino)-4-(iodozincio)butanoate

Coupling: Benzyl (S)-3-(Boc-amino)-4-(iodozincio)butanoate + R-X (in the presence of a Pd catalyst) → Benzyl (S)-3-(Boc-amino)-4-R-butanoate

Radical Reactions and Iodine-Mediated Processes

The carbon-iodine bond can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various radical reactions. This can be initiated by photolysis or by using a radical initiator. These radical intermediates can undergo cyclization, addition to multiple bonds, or atom transfer reactions.

Furthermore, iodine itself can mediate certain chemical transformations. beilstein-journals.orgnih.gov For instance, in the presence of an oxidizing agent, the iodide can be converted to a more electrophilic iodine species, which can then activate other parts of the molecule or participate in oxidative cyclization reactions. nih.gov These processes often involve complex mechanisms and can be highly dependent on the specific reaction conditions. beilstein-journals.org

Transformations Involving the tert-Butoxycarbonyl (Boc) Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Selective Deprotection Strategies of the Boc Group under Acidic Conditions (e.g., Trifluoroacetic Acid)

The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).

The reaction is typically rapid and clean, often proceeding to completion at room temperature. fishersci.co.uk The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, the benzyl ester is generally stable to the conditions used for Boc deprotection with TFA. This orthogonality allows for the selective deprotection of the amine without affecting the carboxylic acid protecting group.

A typical procedure involves dissolving the Boc-protected compound in DCM and adding an excess of TFA. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the disappearance of the starting material. researchgate.net After completion, the excess acid and solvent are removed under reduced pressure to afford the deprotected amine salt.

Below is a table detailing the conditions for Boc deprotection.

| Reagent | Solvent | Temperature | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Benzyl (S)-3-amino-4-iodobutanoate (as TFA salt) |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate (B1210297) | Room Temperature | Benzyl (S)-3-amino-4-iodobutanoate (as HCl salt) |

Compatibility with Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, the use of orthogonal protecting groups is a fundamental strategy that allows for the selective removal of one protecting group in the presence of others. This compound incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group for the amine and the benzyl (Bn) group for the carboxylic acid. The compatibility of this scheme with other common protecting groups, such as fluorenylmethoxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and various silyl (B83357) ethers, is crucial for its application in multi-step synthesis. iris-biotech.debiosynth.com

The orthogonality of these groups is based on their distinct chemical labilities towards different reagents. biosynth.com

Boc Group : This group is labile under acidic conditions, typically being removed with trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com It is stable to bases and hydrogenolysis conditions used for Cbz and benzyl ester removal. highfine.com

Benzyl Ester : This group is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). acsgcipr.org However, a significant consideration for the target molecule is the potential for concurrent reduction of the carbon-iodine bond. Benzyl esters are stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal (though strong, prolonged acid exposure can also cause cleavage). iris-biotech.deorganic-chemistry.org

Fmoc Group : Used for protecting amines, this group is removed under basic conditions, most commonly with piperidine. iris-biotech.decreative-peptides.com This makes it fully orthogonal to the acid-labile Boc group and the hydrogenolysis-labile benzyl ester.

Cbz Group : Similar to the benzyl ester, the Cbz group is removed by hydrogenolysis, meaning it is not orthogonal to the benzyl ester in the parent compound. highfine.comorganic-chemistry.org

Silyl Ethers (e.g., TBDMS, TBDPS): These are typically used to protect hydroxyl groups and are cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This cleavage condition does not affect the Boc, benzyl ester, or iodide functionalities, demonstrating high orthogonality.

The strategic selection of protecting groups allows for a planned sequence of deprotection steps. For instance, a synthetic intermediate bearing an Fmoc-protected amine, a Boc-protected amine, and a benzyl ester could be selectively deprotected at the Fmoc-site with piperidine, leaving the other two groups intact for subsequent transformations.

Table 1: Orthogonal Protecting Group Compatibility

| Protecting Group | Typical Cleavage Reagent | Stability of this compound Groups |

|---|---|---|

| Boc (on molecule) | Trifluoroacetic Acid (TFA) | Benzyl ester is generally stable but can be cleaved by strong/prolonged acid; C-I bond is stable. |

| Benzyl Ester (on molecule) | H₂/Pd-C (Hydrogenolysis) | Boc group is stable; C-I bond is susceptible to reduction. |

| Fmoc (external) | Piperidine | Boc group, Benzyl ester, and C-I bond are all stable. |

| Silyl Ethers (external) | Tetrabutylammonium Fluoride (TBAF) | Boc group, Benzyl ester, and C-I bond are all stable. |

Reactions at the Protected Amine Nitrogen (e.g., Alkylation, Acylation)

The tert-butoxycarbonyl (Boc) group is an electron-withdrawing carbamate (B1207046) that significantly reduces the nucleophilicity of the amine nitrogen, generally preventing it from participating in alkylation or acylation reactions under standard conditions. However, transformations at the Boc-protected nitrogen are possible under specific, often harsh, conditions.

Direct N-alkylation of a Boc-protected amine requires the deprotonation of the nitrogen to form an N-anion, which is challenging due to the acidity of the N-H bond. This can be achieved using very strong bases. For example, the use of an electrogenerated tetraethylammonium (B1195904) cyanomethanide base has been shown to effectively deprotonate N-Boc-protected amines, allowing for subsequent alkylation with alkyl halides in high yields. nih.gov Such methods are powerful but may lack chemoselectivity in a multifunctional compound like this compound, where the primary iodide offers a competing site for alkylation.

N-acylation of a Boc-protected amine is even less common. The product, a diacyl-protected amine (an imide), is often sterically hindered and can be unstable. In most synthetic routes, it is far more practical and efficient to first deprotect the Boc-amine using standard acidic conditions (e.g., TFA) to reveal the free primary amine. semanticscholar.orgresearchgate.net This highly nucleophilic primary amine can then readily undergo standard N-alkylation or N-acylation reactions to form the desired secondary amine or amide products. This two-step sequence (deprotection followed by functionalization) is the overwhelmingly preferred strategy in synthetic chemistry.

Chemical Modifications at the Benzyl Ester Functionality

Cleavage Methods for Benzyl Ester Deprotection (e.g., Hydrogenolysis, Nickel Boride Treatment)

The benzyl ester is a widely used carboxylic acid protecting group due to its general stability and its removal under neutral conditions.

Nickel Boride Treatment : An alternative method that offers superior chemoselectivity is the use of nickel boride. organic-chemistry.org This reagent is generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in a solvent like methanol. organic-chemistry.orgresearchgate.net Nickel boride has been shown to rapidly and selectively cleave benzyl esters at ambient temperature, yielding the parent carboxylic acids in high yields. organic-chemistry.org Crucially, this method is compatible with a wide range of other functional groups, including alkyl halides, benzyl ethers, and other ester types. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This high degree of selectivity makes it an ideal choice for the deprotection of this compound, as it can cleave the benzyl ester without affecting the sensitive C-I bond or the Boc-protecting group.

Table 2: Comparison of Benzyl Ester Cleavage Methods

| Method | Reagents | Advantages | Disadvantages for Target Compound |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; common procedure. | Low chemoselectivity; likely to reduce the C-I bond. |

| Nickel Boride | NiCl₂·6H₂O, NaBH₄ | High chemoselectivity organic-chemistry.org; rapid reaction organic-chemistry.org; mild conditions; does not affect C-I bond. researchgate.net | Requires in situ generation of the reagent. |

Direct Transformations to Other Carboxylic Acid Derivatives (e.g., Amides, Anhydrides)

While the standard route to amides or anhydrides involves deprotection to the carboxylic acid followed by activation and coupling, direct conversion of the benzyl ester is a more efficient strategy that reduces step count. A notable method for this transformation involves the use of catalytic ferric(III) chloride (FeCl₃). rsc.orgrsc.org

In this one-pot procedure, the benzyl ester is treated with a chlorinating agent, such as α,α-dichlorodiphenylmethane, and a catalytic amount of FeCl₃. This generates a reactive acid chloride intermediate in situ. rsc.orgrsc.orgresearchgate.net This intermediate is not isolated but is directly treated with a nucleophile, such as a primary or secondary amine, to form the corresponding amide in high yield. rsc.org Similarly, treatment with a carboxylic acid can yield a mixed anhydride. This method is advantageous due to its mild reaction conditions and operational simplicity, avoiding the need to first perform a separate deprotection step. rsc.orgrsc.org

Other, more classical methods, such as treatment with ammonium (B1175870) formate (B1220265) or a formate salt of an amine at elevated temperatures (100-160 °C), can also convert esters directly to amides, although these conditions may not be suitable for thermally sensitive substrates. google.com

Concerted or Sequential Reactivity Involving Multiple Functional Groups in the Compound

This compound is a versatile synthetic building block precisely because its multiple functional groups can be addressed in a concerted or sequential manner to construct more complex molecular architectures. researchgate.net The key reactive sites are the primary iodide, the protected amine, and the benzyl ester.

Reactivity of the Primary Iodide : The carbon-iodine bond is the most reactive site for nucleophilic substitution. As a primary iodide, it is an excellent electrophile for Sₙ2 reactions. It can be displaced by a wide range of nucleophiles, such as azides (to later form an amine), cyanides (to form a nitrile), thiolates (to form a thioether), or carbanions (for carbon-carbon bond formation). This reaction can be performed as the first step in a sequence, leaving the Boc and benzyl ester groups intact.

Sequential Deprotection and Functionalization : A common synthetic strategy involves the initial displacement of the iodide followed by the selective deprotection of either the amine or the carboxylic acid.

Sequence A: Amine Deprotection : After an initial Sₙ2 reaction at the C-4 position, the Boc group can be selectively removed with acid. This unmasks a primary amine, which can then participate in subsequent reactions, such as amide bond formation with an activated carboxylic acid or intramolecular cyclization with an internal electrophilic site.

Sequence B: Ester Deprotection : Alternatively, following the iodide displacement, the benzyl ester can be chemoselectively cleaved using a method like nickel boride treatment. organic-chemistry.org This reveals a free carboxylic acid, which can be activated for amide or ester formation, or participate in intramolecular reactions like lactonization.

An example of a planned synthetic sequence could involve the displacement of the iodide with sodium azide, followed by selective hydrogenolysis. This would simultaneously cleave the benzyl ester to the carboxylic acid and reduce the azide to a primary amine. The resulting amino acid could then undergo spontaneous or directed intramolecular cyclization to form a lactam, a core structure in many pharmaceuticals. The orthogonality of the protecting groups is key to enabling such multi-step, selective transformations.

Advanced Synthetic Applications of Benzyl S 3 Boc Amino 4 Iodobutanoate As a Chiral Building Block

Construction of Complex Chiral Molecules and Natural Product Synthesis

The enantiopure nature of Benzyl (B1604629) (S)-3-(Boc-amino)-4-iodobutanoate makes it an ideal starting material for the synthesis of complex chiral molecules where precise stereochemical control is essential. The distinct functionalities at each end of the molecule allow for sequential and regioselective modifications, facilitating the assembly of intricate molecular architectures found in natural products and their analogs.

Non-proteinogenic or non-coded amino acids are crucial components in medicinal chemistry, often incorporated into peptides to enhance stability, confer specific conformations, or improve biological activity. mdpi.comnih.gov Benzyl (S)-3-(Boc-amino)-4-iodobutanoate is a powerful precursor for such molecules. The primary iodide is readily displaced by a wide range of nucleophiles, enabling the introduction of diverse side chains that are not found in the canonical amino acids.

The synthesis of these unique amino acids often involves the alkylation of nucleophiles like organocuprates, enolates, or stabilized carbanions with the iodobutanoate scaffold. researchgate.net This approach allows for the creation of new carbon-carbon bonds at the C4 position, extending the side chain. Subsequent deprotection of the Boc and benzyl groups yields the free non-coded amino acid. This strategy is also applicable to the construction of peptidic scaffolds where the iodomethyl group is used to link the amino acid unit to another part of a larger molecule, forming complex peptidomimetics. nih.gov

Table 1: Synthesis of Non-Coded Amino Acids

| Nucleophile (R⁻) | Resulting Side Chain (-CH₂-R) | Potential Non-Coded Amino Acid Class |

| Phenylcuprate (Ph₂CuLi) | -CH₂-Ph | δ-Phenyl-β-aminobutanoic acid derivative |

| Malonate Enolate (⁻CH(CO₂Et)₂) | -CH₂-CH(CO₂Et)₂ | Glutamic acid analog precursor |

| Thiophenolate (PhS⁻) | -CH₂-S-Ph | Sulfur-containing amino acid |

| Azide (B81097) (N₃⁻) | -CH₂-N₃ | Precursor to diamino acids |

Polyketides are a large class of natural products characterized by repeating acetate (B1210297) or propionate (B1217596) units. frontiersin.orgmdpi.com The synthesis of polyketide or polypropionate analogs often relies on iterative strategies that mimic their biosynthesis. nih.gov this compound can serve as a chiral synthon that emulates a β-amino-methyl-extended propionate unit, a structural motif present in certain modified polyketides.

The iodide functionality is particularly useful as it can be converted into an organometallic species, such as an organozinc or organocuprate reagent. These reagents can then participate in coupling reactions (e.g., Negishi or Sonogashira couplings) with other building blocks to elongate the carbon chain in a controlled, stereospecific manner. researchgate.net This allows chemists to build polyketide-like chains with embedded amino functionalities, leading to novel structures with potential biological activity.

Table 2: Application in Polyketide Analog Synthesis

| Reaction Step | Intermediate/Product | Description |

| 1. Organometallic Formation | I-Zn-CH₂(CH(NHBoc))CH₂CO₂Bn | Formation of an organozinc reagent from the starting iodide. |

| 2. Palladium-Catalyzed Coupling | R-CH₂-CH₂(CH(NHBoc))CH₂CO₂Bn | Coupling with an acyl chloride or vinyl halide (R-X) to extend the chain. |

| 3. Iteration | Further chain extension | The coupled product can be further modified and used in subsequent coupling steps to build the polypropionate backbone. |

Macrocycles are a prominent feature of many natural products, including numerous antibiotics and immunosuppressants. nih.govuni-kiel.de The synthesis of these large rings is a significant challenge, often requiring high-dilution conditions to favor intramolecular over intermolecular reactions. This compound is well-suited for incorporation into linear precursors destined for macrocyclization.

The key to its utility is the primary iodide, which serves as a highly reactive electrophilic handle for ring closure. In a typical strategy, a long linear precursor is synthesized that contains the iodobutanoate moiety at one end and a nucleophilic group (such as a carboxylate, thiol, or amine) at the other. The final step is an intramolecular nucleophilic substitution, where the nucleophile displaces the iodide to form the macrocyclic ring. rochester.edu This strategy is conceptually applicable to the synthesis of various macrocyclic structures, including analogs of fungal decanolides, which often contain chiral centers and ester linkages.

Development of Novel Heterocyclic Systems via Intramolecular Cyclization

The inherent structure of this compound, with a nucleophilic precursor (the protected amine) and an electrophilic center (the carbon-iodine bond) separated by a flexible alkyl chain, makes it an excellent substrate for intramolecular cyclization reactions to form novel heterocyclic systems. researchgate.net Such reactions are powerful tools for rapidly building molecular complexity and accessing important structural motifs found in pharmaceuticals and natural products.

Nitrogen-containing heterocycles are among the most common scaffolds in drug discovery. The Boc-protected amine in the title compound, upon deprotection, becomes a potent nucleophile. This free amine is perfectly positioned to attack the electrophilic carbon bearing the iodide in an intramolecular S_N2 reaction.

This cyclization event leads directly to the formation of a four-membered azetidine (B1206935) ring, a strained but valuable heterocyclic system. magtech.com.cnorganic-chemistry.orgresearchgate.net The resulting benzyl (S)-azetidine-2-acetate is a chiral, highly functionalized building block for further synthetic elaboration. Alternatively, if the starting material is first elongated by one carbon before deprotection and cyclization, a five-membered pyrrolidine (B122466) ring can be formed. researchgate.netchemimpex.com

Table 3: Intramolecular Cyclization to N-Heterocycles

| Reaction Conditions | Heterocyclic Product | Ring Size | Key Features |

| 1. TFA or HCl (Boc deprotection) 2. Non-nucleophilic base (e.g., DBU) | Benzyl (S)-azetidine-2-acetate | 4-membered | Direct cyclization of the γ-amino iodide. |

| 1. Chain extension (e.g., malonic ester synthesis) 2. Deprotection and cyclization | Substituted chiral pyrrolidine | 5-membered | Cyclization of a δ-amino iodide precursor. |

While the direct formation of oxygen or sulfur heterocycles from this compound is not straightforward, the compound serves as an excellent electrophilic precursor for their synthesis. This typically involves a two-step process where the iodide is first displaced by a bifunctional nucleophile containing either an alcohol or a thiol. nih.govd-nb.info

For instance, reaction with a reagent like 2-mercaptoethanol (B42355) or 3-mercaptopropanol would substitute the iodide with a hydroxyalkylthio group. The newly introduced hydroxyl group can then participate in a subsequent intramolecular cyclization, such as a lactonization reaction with the benzyl ester (following its conversion to a more activated form), to form a sulfur-containing macrocycle or a medium-sized ring. Similarly, using a diol nucleophile could lead to the formation of oxygen-containing heterocycles. nih.gov This approach leverages the reactivity of the iodide to introduce new functionalities that can then be used to construct diverse heterocyclic systems. acs.orgnih.gov

Precursor in Fragment Coupling Strategies for Larger Molecular Architectures

This compound is a highly valuable chiral building block in organic synthesis, primarily utilized for the introduction of a protected γ-amino acid scaffold into more complex molecules. Its utility stems from the presence of multiple, orthogonally protected functional groups: a benzyl ester, a Boc-protected amine, a defined stereocenter, and a primary iodide. The primary iodide is particularly significant as it serves as a reactive handle for carbon-carbon bond formation through various cross-coupling reactions.

This compound is frequently employed in fragment coupling strategies, where pre-synthesized, complex molecular fragments are joined together in the later stages of a synthesis. This approach is convergent and often more efficient for building large molecular architectures than linear synthesis. The iodo-functionalized amino acid derivative can be coupled with other fragments, such as organometallics or terminal alkynes, using transition metal catalysis, most notably with palladium catalysts.

A significant application of this strategy is in the total synthesis of complex, non-proteinogenic amino acids and natural products. For instance, it has been used as a key precursor in the synthesis of isodesmosine, a cross-linking amino acid found in elastin (B1584352) and a biomarker for chronic obstructive pulmonary disease (COPD). researchgate.net In these syntheses, the butanoate backbone is strategically introduced onto a core structure, such as a pyridine (B92270) ring, via palladium-catalyzed cross-coupling reactions like the Negishi or Sonogashira reactions. researchgate.net The stereochemical integrity of the (S)-configuration is maintained throughout these transformations, ensuring the final product has the desired absolute stereochemistry.

The following interactive table summarizes representative fragment coupling applications involving this compound and similar iodo-amino acid derivatives.

Table 1: Applications in Fragment Coupling Reactions

| Coupling Reaction | Coupling Partner (Fragment 2) | Catalyst System | Resulting Molecular Scaffold | Target Molecule Example |

|---|---|---|---|---|

| Negishi Coupling | Organozinc Reagent | Pd-based catalyst | Aryl/Vinyl-substituted amino acid | Isodesmosine researchgate.net |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu co-catalysis | Alkynyl-substituted amino acid | Isodesmosine researchgate.net |

Contributions to Methodological Advancements in Asymmetric Catalysis

While this compound is more commonly recognized as a product of asymmetric synthesis or a reactant in diastereoselective reactions, it plays a critical, albeit indirect, role in the advancement of asymmetric catalysis methodologies. The development of novel catalytic systems requires rigorous testing to establish their scope, limitations, and stereoselectivity. Well-defined, enantiomerically pure substrates like this compound are indispensable for this validation process.

The compound's structure is ideal for probing the efficacy of new catalytic transformations for several reasons:

Defined Stereocenter: The existing (S)-stereocenter allows researchers to test whether a new catalytic reaction proceeds with retention, inversion, or racemization of stereochemistry.

Reactive Site: The primary iodide is a versatile functional group for testing a wide array of newly developed asymmetric cross-coupling reactions, such as enantioselective C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formations.

Functional Group Tolerance: The presence of both a carbamate (B1207046) (Boc) and a benzyl ester allows for the assessment of a new catalyst's tolerance towards common protecting groups, which is a crucial factor for applications in complex molecule synthesis.

New methodologies in areas such as photoredox catalysis, dual catalysis, and enantioselective C–H functionalization often rely on a set of benchmark substrates to demonstrate their utility. Chiral iodoalkanoates serve as excellent test cases for novel catalytic systems designed to form stereocenters via nucleophilic substitution or coupling at an sp³-hybridized carbon. The outcome of such test reactions provides crucial data on the catalyst's performance, guiding further optimization and development.

The table below illustrates the role of this chiral building block as a benchmark substrate in the validation of new asymmetric catalysis methods.

Table 2: Role as a Benchmark Substrate in Asymmetric Method Development

| Type of Catalytic Method Being Tested | Transformation | Information Gained from Substrate |

|---|---|---|

| Asymmetric C(sp³)–H Functionalization | Direct arylation/alkenylation at C2 or C4 | Catalyst's site-selectivity and influence on existing stereocenter. |

| Enantioselective Photoredox Catalysis | Asymmetric alkylation or arylation via radical intermediates | Stereochemical outcome (retention/inversion), catalyst's ability to control radical stereochemistry. |

| Novel Ligands for Cross-Coupling | Asymmetric Suzuki, Stille, or Heck-type couplings at the C4 position | Enantioselectivity, catalyst turnover, and functional group compatibility. |

Spectroscopic and Stereochemical Analysis in Research Context

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

To confirm the covalent framework of Benzyl (B1604629) (S)-3-(Boc-amino)-4-iodobutanoate, a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. While ¹H and ¹³C NMR provide initial information on the types and number of protons and carbons, 2D NMR experiments are essential for unambiguously assembling the molecular structure.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, revealing which protons are adjacent to one another in the butanoate chain. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton. These techniques are critical for resolving signal overlap that can occur in complex molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for confirming the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio to several decimal places, it can distinguish between compounds with the same nominal mass but different elemental formulas. For Benzyl (S)-3-(Boc-amino)-4-iodobutanoate, HRMS would be used to verify that the experimental mass matches the calculated exact mass for the molecular formula C₁₆H₂₂INO₄.

| Technique | Purpose | Expected Outcome for this compound |

|---|---|---|

| 2D NMR (COSY, HSQC) | Establish atom connectivity | Correlation signals confirming the butanoate backbone and attachment of Boc-amino, iodo, and benzyl ester groups. |

| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental formula | Detection of an ion corresponding to the calculated exact mass of the molecule (e.g., [M+H]⁺, [M+Na]⁺). |

Table 1: Spectroscopic Data for Structural Elucidation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂INO₄ |

| Molecular Weight | 419.26 g/mol |

| Calculated Exact Mass [M] | 419.0594 Da |

| Expected HRMS [M+H]⁺ | 420.0666 Da |

Chiral Analysis Methodologies for Enantiomeric Excess Determination (e.g., Chiral HPLC, Mosher Ester Analysis)

Ensuring the enantiomeric purity of a single-enantiomer compound is critical. The enantiomeric excess (e.e.) of this compound is determined using specialized chiral analysis methods.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks. sigmaaldrich.com For N-protected amino acid derivatives, polysaccharide-based CSPs are often effective. sigmaaldrich.comphenomenex.com By integrating the area of the two peaks, the ratio of the (S) to (R) enantiomer, and thus the enantiomeric excess, can be precisely calculated.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Principle |

|---|---|---|

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | Differential interaction (e.g., hydrogen bonding, dipole-dipole) with the chiral carbamate (B1207046) groups on the polysaccharide backbone. |

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Acetonitrile with acidic/basic modifiers | Complex formation involving multiple interaction points (ionic, hydrogen bonding) within the macrocyclic structure. sigmaaldrich.com |

Mosher Ester Analysis: This NMR-based method is used to determine the absolute configuration of a chiral center. nih.gov While typically applied to chiral alcohols and primary/secondary amines, the principle can be adapted. The Boc protecting group on the amine of this compound would first be removed. The resulting free amine is then reacted in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form a pair of diastereomeric amides. springernature.comresearchgate.net By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original stereocenter can be deduced by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed amide bond. nih.govresearchgate.net

Crystallographic Studies for Absolute Stereochemistry Assignment

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's absolute stereochemistry. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. For a chiral molecule, this analysis not only confirms the molecular connectivity but also reveals the absolute spatial arrangement of the atoms, thereby unequivocally assigning the (S) or (R) configuration. While the specific crystal structure of this compound may not be publicly documented, this method has been successfully applied to structurally similar halogenated and protected amino acid derivatives to confirm their stereochemistry. researchgate.netmdpi.com The presence of the heavy iodine atom in the structure is particularly advantageous for this technique, as it scatters X-rays strongly, aiding in the accurate determination of the absolute configuration.

Future Research Avenues and Prospects for Benzyl S 3 Boc Amino 4 Iodobutanoate Chemistry

Exploration of Environmentally Benign Synthetic Pathways

The increasing emphasis on green chemistry in pharmaceutical and chemical manufacturing necessitates the development of more sustainable methods for synthesizing key intermediates like Benzyl (B1604629) (S)-3-(Boc-amino)-4-iodobutanoate. Current synthetic routes often rely on traditional organic solvents that pose environmental and safety concerns. Future research will likely focus on replacing these with greener alternatives.

Propylene carbonate, for instance, has been identified as a viable green polar aprotic solvent that can substitute for dichloromethane (B109758) and dimethylformamide (DMF) in both solution-phase and solid-phase peptide synthesis. The use of such solvents could significantly reduce the environmental footprint of processes involving Boc-protected amino acid derivatives. Another promising avenue is the exploration of aqueous solid-phase peptide synthesis (SPPS). This approach, which is still a significant challenge in peptide chemistry, could revolutionize the synthesis of peptide fragments derived from Benzyl (S)-3-(Boc-amino)-4-iodobutanoate by eliminating the need for large quantities of toxic organic solvents. The development of water-compatible protecting groups is a key aspect of this strategy.

Furthermore, minimal-protection strategies in SPPS offer a pathway to improved atom economy and reduced waste. By selectively protecting only the most reactive functional groups, the number of synthetic steps can be minimized, leading to a more efficient and environmentally friendly process. Continuous flow systems also present an opportunity to enhance the sustainability of synthesis by allowing for precise control over reaction conditions, which can lead to higher yields and less waste compared to traditional batch processes.

Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis

| Solvent | Classification | Environmental/Safety Concerns | Potential Applications in this compound Chemistry |

| Dichloromethane (DCM) | Conventional | Suspected carcinogen, volatile organic compound (VOC) | Standard solvent for Boc protection and peptide coupling |

| Dimethylformamide (DMF) | Conventional | Reproductive toxicity, VOC | Common solvent for SPPS and coupling reactions |

| Propylene Carbonate | Green | Biodegradable, low toxicity | Replacement for DCM and DMF in coupling and deprotection steps |

| Water | Green | Non-toxic, readily available | Medium for aqueous SPPS of peptides derived from the title compound |

Development of Catalytic and Chemoenzymatic Approaches for Synthesis and Transformation

Catalytic methods, including both chemical and enzymatic approaches, offer significant advantages in terms of efficiency, selectivity, and sustainability. Future research into the synthesis and transformation of this compound will undoubtedly leverage these powerful tools.

Chemoenzymatic synthesis represents a particularly promising area. Lipases, for example, are widely used for the kinetic resolution of racemic amino acid esters and the synthesis of β-amino acid esters through hydrolysis or Michael additions. mdpi.commdpi.com These enzymes could be employed for the enantioselective synthesis of precursors to this compound or for the transformation of the benzyl ester group. Transaminases are another class of enzymes that are crucial for the synthesis of chiral amines and could be engineered to produce the chiral amine core of the target molecule. worktribe.com The coupling of enzymatic reactions in cascade processes can further enhance efficiency and reduce the need for intermediate purification steps. nih.gov

In the realm of chemical catalysis , the development of novel catalytic systems for the introduction of the iodo group is an active area of research. Palladium-catalyzed C-H iodination, for example, offers a direct method for the functionalization of amino acid derivatives. acs.org Furthermore, catalytic asymmetric methods for the synthesis of β-amino acids and their derivatives are continually being refined, providing more efficient routes to the core structure of this compound. researchgate.net

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a protected amine, a benzyl ester, and a primary iodide in this compound provides a rich platform for exploring novel reactivity. The primary iodide is a versatile functional group that can participate in a wide range of transformations, including nucleophilic substitutions, cross-coupling reactions, and radical processes.

Future investigations could focus on iodine-mediated cyclization reactions . The intramolecular reaction of the amino group (after deprotection) or other introduced nucleophiles with the iodomethyl group could lead to the formation of various heterocyclic structures, such as substituted pyrrolidines or piperidines, which are common motifs in bioactive molecules. nih.gov The reactivity of the Boc-protecting group itself can also be exploited. Under certain conditions, the Boc group can participate in unexpected intramolecular reactions, leading to the formation of novel products. total-synthesis.comresearchgate.net

Furthermore, the development of novel catalytic systems could unlock unprecedented transformations of the C-I bond. For instance, dual catalytic cycles involving photoredox and transition metal catalysis could enable novel cross-coupling reactions that are not accessible through traditional methods. The study of the reactivity of related β-amino alkylzinc iodides has shown that the proximity of ester groups can influence their stability and reactivity in cross-coupling reactions, suggesting that the ester group in this compound could play a role in modulating its reactivity. nih.gov

Design and Synthesis of Derivatives with Tuned Reactivity or Orthogonality

The modular nature of this compound makes it an excellent scaffold for the design and synthesis of new building blocks with tailored properties. By modifying the protecting groups or introducing additional functional groups, derivatives with tuned reactivity or orthogonal deprotection schemes can be created.

The concept of orthogonal protection is central to modern peptide and organic synthesis. nih.gov By replacing the Boc group with other amine protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Alloc (allyloxycarbonyl), new derivatives can be synthesized that are compatible with different synthetic strategies. Similarly, the benzyl ester can be replaced with other esters that are cleavable under different conditions (e.g., tert-butyl esters, which are acid-labile). This would create a toolbox of building blocks that can be selectively deprotected in the presence of each other, enabling the synthesis of highly complex and functionalized molecules.

The design of peptide building blocks for applications in nanoscience and synthetic biology is a rapidly growing field. nih.gov Derivatives of this compound could be designed to self-assemble into well-defined nanostructures or to be incorporated into synthetic proteins with novel functions. The introduction of functional groups that can participate in specific recognition events or catalytic processes would further expand the utility of these building blocks.

Table 2: Orthogonal Protecting Groups for the Design of Novel Derivatives

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to | Potential Application in Derivatives |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Alloc, Benzyl ester (hydrogenolysis) | Amine protection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) | Boc, Alloc, Benzyl ester | Alternative amine protection for Fmoc-based SPPS |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Boc, Fmoc, Benzyl ester | Amine or carboxyl protection for on-resin cyclization |

| Benzyl ester | OBn | Hydrogenolysis, strong acid | Boc, Fmoc, Alloc | Carboxyl protection |

| tert-Butyl ester | OtBu | Acidic (e.g., TFA) | Fmoc, Alloc, Benzyl ester (hydrogenolysis) | Alternative carboxyl protection |

Q & A

Q. What are the key synthetic steps for preparing Benzyl (S)-3-(Boc-amino)-4-iodobutanoate?

The synthesis involves sequential activation and substitution. Starting from an N-Boc-protected aspartic acid derivative, the hydroxyl group at the 4-position is activated for substitution. For example, Methyl (3S)-3-(tert-butoxycarbonylamino)-4-iodobutanoate (a closely related compound) was synthesized via a Mitsunobu-like iodination: the hydroxyl group in Methyl (3S)-3-(Boc-amino)-4-hydroxybutanoate was treated with triphenylphosphine and iodine in a mixed solvent system (e.g., diethyl ether/dichloromethane) to yield the iodo derivative . Critical steps include maintaining low temperatures (0°C) to minimize side reactions and ensuring anhydrous conditions for optimal iodine reactivity.

Q. How can the stereochemical integrity of the (S)-configuration be preserved during synthesis?

The (S)-configuration is established early in the synthesis using chiral precursors like N-Boc-L-aspartic acid derivatives. During iodination, stereochemical retention is achieved by avoiding harsh conditions that might lead to racemization. For instance, the use of triphenylphosphine-iodine avoids strong acids/bases that could disrupt the Boc-protected amine .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm), benzyl ester aromatic signals (~7.3 ppm), and the iodine-substituted carbon (appearing as a distinct C peak near 5–10 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]) and isotopic patterns consistent with iodine.

- Polarimetry : To confirm enantiomeric purity via optical rotation .

Advanced Research Questions

Q. How can competing elimination reactions during iodination be mitigated?

Elimination to form α,β-unsaturated esters is a common side reaction. To suppress this:

- Use a bulky base (e.g., 2,6-lutidine) to deprotonate selectively.

- Optimize solvent polarity (e.g., dichloromethane reduces elimination vs. THF).

- Monitor reaction progress via TLC or in situ IR to halt the reaction before side products dominate .

Q. What strategies improve yield in large-scale syntheses of this compound?

Challenges include iodine’s volatility and the hygroscopic nature of intermediates. Strategies:

- Stepwise Purification : Isolate the hydroxy intermediate (e.g., via column chromatography) before iodination to remove impurities.

- Solvent Recycling : Recover triphenylphosphine oxide by filtration and reuse solvents to reduce costs.

- Temperature Control : Gradual warming post-iodination prevents exothermic decomposition .

Q. How do discrepancies in 1^11H NMR data for the benzyl ester group arise, and how should they be resolved?

Benzyl ester protons may show splitting due to diastereotopic effects or residual solvent. For example, in DMSO-d, water contamination can broaden peaks. Solutions:

Q. What are the implications of iodine’s lability in downstream reactions?

The C–I bond is susceptible to radical or nucleophilic displacement. For cross-coupling (e.g., Suzuki-Miyaura), use palladium catalysts (e.g., Pd(PPh)) under inert atmospheres. Note that prolonged storage may lead to iodide degradation; store at 0–6°C in amber vials to prolong stability .

Methodological Considerations

Q. What purification techniques are optimal for removing triphenylphosphine oxide byproducts?

Triphenylphosphine oxide is highly polar. Use a hexane/ethyl acetate gradient during column chromatography to elute it separately from the target compound. Alternatively, triturate the crude product with cold ether to precipitate phosphine oxide .

Q. How can the Boc-protecting group influence reactivity in subsequent transformations?

The Boc group is base-sensitive. For deprotection, use TFA in dichloromethane (1:1 v/v) at 0°C to avoid β-elimination. Post-deprotection, neutralize with aqueous NaHCO to isolate the free amine .

Data Contradiction & Troubleshooting

Q. Conflicting reports on melting points: How to validate physical properties?

Discrepancies may arise from polymorphic forms or impurities. Reproduce melting points using differential scanning calorimetry (DSC) and cross-reference with high-purity standards (e.g., >98% by HPLC). For example, related benzyl esters like benzyl cinnamate show mp variations (33–39°C) depending on crystallization solvents .

Q. Why do iodination yields vary between batches despite identical protocols?

Trace moisture or oxygen can quench iodine reactivity. Implement rigorous drying (e.g., molecular sieves in solvent) and degas solutions via freeze-pump-thaw cycles. Monitor iodine’s stoichiometry via titration if commercial sources vary in purity .

Applications in Complex Synthesis

Q. How is this compound used in peptide mimetics or macrocycle synthesis?

The iodobutanoate moiety serves as a handle for late-stage functionalization. For example, in spirocyclic alkaloid synthesis, the iodide can undergo Ullmann coupling with aryl boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester) to introduce aromatic groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.